An In-depth Technical Guide to the Physical Properties of 3-Bromo-4-fluoroaniline
An In-depth Technical Guide to the Physical Properties of 3-Bromo-4-fluoroaniline
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Bromo-4-fluoroaniline is a critical halogenated building block in the synthesis of high-value chemical entities, particularly within the pharmaceutical and agrochemical sectors.[1][2][3] Its unique substitution pattern—a bromine atom ortho to the amino group and a fluorine atom meta to it—imparts specific physicochemical characteristics that are pivotal for its reactivity and application. This guide provides a comprehensive analysis of the core physical properties of 3-Bromo-4-fluoroaniline, offering not just data, but a field-proven perspective on how these properties influence its handling, characterization, and utility in complex synthetic workflows. We delve into its thermal properties, solubility profile, and spectroscopic signature, supported by detailed, validated protocols for its analysis.
Core Chemical Identity and Significance
3-Bromo-4-fluoroaniline, identified by CAS Number 656-64-4 , is an aromatic amine whose utility is defined by the electronic and steric effects of its halogen substituents.[1][4] The electron-withdrawing nature of both fluorine and bromine modulates the nucleophilicity of the aniline nitrogen and activates the aromatic ring for specific downstream reactions. This makes it a sought-after intermediate for creating molecules with enhanced biological efficacy and tailored properties.[3][5]
Molecular Structure:
Caption: Chemical structure of 3-Bromo-4-fluoroaniline.
Key Physical and Chemical Properties
The physical properties of a synthetic intermediate are paramount as they dictate the conditions required for storage, handling, reaction setup, and purification. The data presented below has been consolidated from multiple authoritative sources to provide a reliable reference.
| Property | Value | Source(s) |
| CAS Number | 656-64-4 | [1][4][6][7] |
| Molecular Formula | C₆H₅BrFN | [1][4][7] |
| Molecular Weight | 190.01 g/mol | [1][2][4] |
| Appearance | White to light yellow or orange crystalline powder/lump. | [1][2][3] |
| Melting Point | 34-36 °C | [1][2][6] |
| Boiling Point | 235 °C (at 760 mmHg) 124 °C (at 11 mmHg) | [1][2][3][6] |
| Density | ~1.694 g/cm³ (Predicted) | [1][2] |
| pKa | 3.58 ± 0.10 (Predicted) | [1][2] |
| Refractive Index | 1.5925 - 1.5965 (at 20 °C) | [7] |
| Solubility | Insoluble in water; Soluble in methanol. | [1][2][8] |
| Storage Conditions | Store at room temperature under an inert atmosphere, protected from light and air. | [1][2][8] |
Expert Insights:
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Melting Point: The relatively low melting point of 34-36 °C means this compound can exist as a fused solid or liquid in warmer laboratory environments.[1][7] This is a critical handling consideration; if purchased as a solid, it may melt in transit or storage. It is often handled as a low-melting solid, which can be challenging to weigh accurately.
-
Boiling Point & Volatility: The high boiling point at atmospheric pressure suggests low volatility, but vacuum distillation is a viable purification method.[3]
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Solubility: Its insolubility in water is typical for halogenated anilines and simplifies aqueous workups, where the compound will partition into an organic extraction solvent.[1][2] Its solubility in alcohols like methanol facilitates its use in reactions requiring polar organic media.[8]
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Stability: The compound is noted to be air and light-sensitive.[1][2] The aniline functional group is prone to oxidation, which can lead to discoloration (from white to orange or green) and impurity formation. Storing under an inert gas like argon or nitrogen is a mandatory, not optional, step to ensure its integrity for high-stakes applications like pharmaceutical synthesis.[8]
Spectroscopic and Analytical Profile
A robust analytical package is the cornerstone of quality control for any research chemical. Below are the expected spectroscopic characteristics and validated protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural confirmation. For 3-Bromo-4-fluoroaniline, both proton (¹H) and carbon (¹³C) NMR are essential.
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¹H NMR: The aromatic region will display complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) coupling. The amine (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be concentration-dependent and will exchange with D₂O.
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¹³C NMR: The spectrum will show six distinct aromatic carbon signals. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, which is a definitive diagnostic feature.
Infrared (IR) Spectroscopy
FTIR is a rapid and effective technique for confirming the presence of key functional groups.
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N-H Stretch: Look for a characteristic doublet in the range of 3300-3500 cm⁻¹, typical for a primary amine.
-
C-N Stretch: A signal around 1250-1350 cm⁻¹ is indicative of the aromatic amine C-N bond.
-
C-F and C-Br Stretches: These appear in the fingerprint region (below 1200 cm⁻¹) and confirm the presence of halogenation.
-
Aromatic C=C Bending: Signals in the 1450-1600 cm⁻¹ range confirm the aromatic backbone.
Spectra for 3-Bromo-4-fluoroaniline are available for reference in public databases.[4][9]
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and isotopic distribution.
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Molecular Ion Peak: Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum will show a characteristic pair of molecular ion peaks (M and M+2) of nearly equal intensity at m/z 189 and 191. This isotopic signature is a crucial piece of evidence for confirming the presence of a single bromine atom.
Experimental Protocols for Quality Verification
The following protocols represent a self-validating workflow for the characterization of incoming 3-Bromo-4-fluoroaniline.
Caption: A typical quality control workflow for chemical intermediates.
Protocol: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC is an ideal technique for separating volatile and thermally stable compounds like 3-Bromo-4-fluoroaniline from potential impurities. Coupling it with a Mass Spectrometer allows for definitive identification of the main peak and any co-eluting impurities based on their mass fragmentation patterns.
-
Instrumentation: Agilent 7890B GC (or equivalent) with a 5977A MSD.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Sample Preparation: Prepare a ~1 mg/mL solution of 3-Bromo-4-fluoroaniline in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
GC Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[10]
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40-300.
-
-
Validation: The primary peak should have a retention time consistent with a reference standard. The corresponding mass spectrum must show the characteristic M/M+2 isotopic pattern for a monobrominated compound at m/z 189/191. Purity is calculated based on the area percentage of the main peak.
Protocol: Structural Confirmation by FTIR
Causality: This provides a rapid and cost-effective confirmation of the compound's functional groups, serving as a primary identity check.
-
Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. If melted, a thin film can be used.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 32 scans are typically sufficient.
-
-
Validation: The resulting spectrum should be compared against a reference spectrum. Key diagnostic peaks (N-H, C-N, aromatic C=C) must be present.[10]
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is non-negotiable. 3-Bromo-4-fluoroaniline is classified as a hazardous substance.
-
Hazards: It is harmful if swallowed, toxic in contact with skin, and causes skin and serious eye irritation.[4][11] It is also toxic if inhaled.[8][12] The UN number for transport is UN2811 (Toxic solid, organic, n.o.s.).[13]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[11][13][14]
-
Handling: Avoid creating dust.[14] Use appropriate tools for transferring the solid. In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[11][14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[1][13] The container should be purged with an inert gas (argon or nitrogen) to prevent oxidative degradation.[1][2][8]
Conclusion
3-Bromo-4-fluoroaniline is more than a collection of atoms; it is a precisely engineered tool for chemical synthesis. Its physical properties—a low melting point, hydrophobicity, and specific spectroscopic signatures—are direct consequences of its molecular structure. Understanding these characteristics is not merely academic; it is essential for the researchers and developers who leverage this compound to build the next generation of pharmaceuticals and advanced materials. The protocols and data within this guide serve as a trusted resource for ensuring its quality, safe handling, and successful application in the laboratory.
References
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3-Bromo-4-fluoroaniline | C6H5BrFN | CID 2779286 - PubChem. [Link]
-
MSDS of 3-Bromo-4-fluoroaniline. [Link]
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Exploring 4-Bromo-3-chloro-2-fluoroaniline: Properties and Applications. [Link]
-
4-Bromo-3-fluoroaniline | C6H5BrFN | CID 821848 - PubChem. [Link]
-
3-Bromo-4-fluoroaniline - SpectraBase. [Link]
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